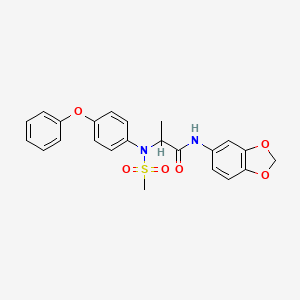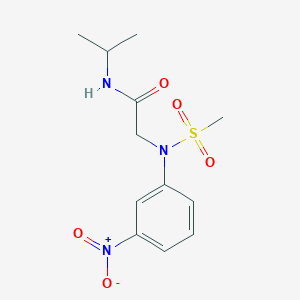![molecular formula C27H26N2O4 B4022297 N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4022297.png)
N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide, often involves complex routes that include the use of protective groups, Friedel–Crafts reactions, and cyclization processes. For instance, efficient syntheses of related quinoline metabolites have been achieved by employing methanesulfonyl as a protective group for the phenolic hydroxy group in a Friedel–Crafts reaction, demonstrating a simpler synthetic route in high yield. This method showcases the adaptability and complexity of synthesizing specific quinoline derivatives (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their complex aromatic systems, which include fused benzene and pyridine rings. This configuration is crucial for their chemical reactivity and interactions with biological molecules. The crystal structure analysis of related compounds provides insights into their conformation, hydrogen bonding, and overall molecular geometry, which are essential for understanding their chemical behavior and potential applications (Kolev et al., 1995).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including hydrolysis, coordination with metal ions, and reactions with electrophiles. These reactions highlight the ambiphilic nature of some quinoline molecules, where the presence of both nucleophilic and electrophilic sites within the same molecule facilitates diverse chemical transformations. For example, the synthesis and hydrolysis of ambiphilic quinoline derivatives demonstrate their reactivity towards both nucleophilic and electrophilic agents, leading to the formation of complex products with potential biological activities (Son et al., 2010).
科学的研究の応用
Analgesic and Anti-inflammatory Activities
Research has identified analogs of cinchophen, including compounds related to N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide, demonstrating potent analgesic properties. Further modifications of these compounds have shown good anti-inflammatory activities, suggesting their potential in developing new therapeutic agents for pain and inflammation management Mishra, Agrawal, & Maini, 1988.
Radioligand for Peripheral Benzodiazepine Receptors
Novel quinoline-2-carboxamide derivatives, structurally related to the chemical of interest, have been labeled for potential use as radioligands. These compounds could facilitate the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), aiding in the study of various neurological and psychiatric disorders Matarrese et al., 2001.
Cytotoxic Activity Against Cancer Cell Lines
Carboxamide derivatives of benzo[b][1,6]naphthyridines, with structural similarities to this compound, have demonstrated significant cytotoxic activities against various cancer cell lines. These findings indicate their potential as lead compounds for anticancer drug development Deady, Rodemann, Zhuang, Baguley, & Denny, 2003.
Anticancer Agents Inducing Apoptosis
Studies have shown that certain quinolin-2(1H)-one derivatives, related to the chemical in focus, possess potent cytotoxicity against tumor cell lines and can induce apoptosis with cell cycle arrest at the G2/M phase. These compounds represent new leads for anticancer therapy, emphasizing the versatility of quinoline derivatives in medicinal chemistry Chen, Lin, Huang, Chan, Kuo, Lee, & Huang, 2013.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-32-22-14-12-20(17-23(22)33-2)25(29-24(30)15-10-18-7-4-3-5-8-18)21-13-11-19-9-6-16-28-26(19)27(21)31/h3-9,11-14,16-17,25,31H,10,15H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFQAWOULZVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-adamantyl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4022219.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4022226.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022228.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4022236.png)

![N-[(4-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4022253.png)
![ethyl 1-[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4022271.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,6-dimethylphenyl)guanidine](/img/structure/B4022282.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4022290.png)
![1-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]azepane](/img/structure/B4022304.png)
![1-[(2-nitrophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4022307.png)
![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4022314.png)
